3-((Dimethylamino)methyl)piperidin-3-ol
Description
Significance of Piperidine (B6355638) Derivatives in Chemical and Biological Research
The piperidine ring, a six-membered heterocycle containing a single nitrogen atom, is a ubiquitous and privileged structure in the realm of chemical and biological sciences. nih.gov Its derivatives are fundamental building blocks in the pharmaceutical industry, found in the structures of numerous alkaloids and over twenty classes of pharmaceutical drugs. nih.gov The prevalence of the piperidine motif is attributed to its impact on the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The inclusion of this ring can enhance crucial characteristics such as membrane permeability, metabolic stability, and the ability to bind effectively to biological receptors.
Piperidine-containing compounds exhibit a vast and diverse range of pharmacological activities. nih.gov Research has extensively documented their roles as anticancer, antiviral, antimicrobial, antimalarial, and antifungal agents. ontosight.ai Furthermore, they have been developed into drugs for managing conditions affecting the central nervous system, hypertension, inflammation, and pain. ontosight.aiajchem-a.com Beyond their direct therapeutic applications, piperidine derivatives are also invaluable as chemical intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, and are widely used as research chemicals to explore novel biological processes. chemimpex.com The adaptability of the piperidine scaffold allows for the synthesis of highly substituted and stereochemically complex molecules, making it a cornerstone of modern drug discovery. nih.govacs.org
Overview of 3-((Dimethylamino)methyl)piperidin-3-ol within the Context of Contemporary Research
Within the broad and significant class of piperidine derivatives is the specific compound this compound. This molecule features a piperidine ring substituted at the 3-position with both a hydroxyl (-OH) group and a dimethylaminomethyl (-CH₂N(CH₃)₂) group. While extensive, dedicated studies on the specific biological activities or applications of this compound are not widely available in peer-reviewed literature, its structural components place it in a class of compounds of significant interest to medicinal chemists.
The tertiary alcohol on the piperidine ring and the aminomethyl side chain are functional groups that offer potential for various chemical interactions and further modifications. Compounds with a 3-hydroxypiperidine (B146073) scaffold are recognized as crucial chiral intermediates in the synthesis of complex natural products and therapeutic agents, including anticancer alkaloids. acs.org Similarly, molecules containing an aminomethyl group attached to a piperidine ring are explored for their potential in neuroscience and medicinal chemistry, often serving as building blocks for compounds that target neurotransmitter systems. ontosight.aichemimpex.com
This compound is available commercially as a research chemical, often in its dihydrochloride (B599025) salt form. accelachem.com Its presence in chemical catalogues suggests its utility as a synthetic building block. Researchers can utilize its distinct functional groups—the secondary amine of the piperidine ring, the tertiary amine of the side chain, and the tertiary alcohol—to construct more complex and potentially bioactive molecules. The investigation of such substituted piperidinols contributes to the broader effort to generate novel chemical entities for screening in drug discovery programs. The potential biological activity of this compound would be contingent on its specific interactions with enzymes and receptors, a subject that awaits detailed pharmacological investigation. ontosight.ai
Interactive Data Table: Biological Activities of Piperidine Derivatives
The table below summarizes the wide range of pharmacological effects associated with various compounds containing the piperidine scaffold, as documented in scientific research.
| Pharmacological Activity | Description |
| Anticancer | Derivatives have been shown to inhibit the growth of various cancer cell lines. ontosight.ai |
| Antiviral | Certain piperidine compounds are investigated for their ability to combat viral infections. ontosight.ai |
| Antimicrobial | The scaffold is present in agents designed to fight bacterial and fungal pathogens. ontosight.ai |
| Anti-inflammatory | These compounds may act by inhibiting pathways involved in inflammation. |
| Analgesic | Some derivatives are utilized as painkillers. ontosight.ai |
| CNS Modulatory | Includes antipsychotic effects and potential treatments for neurodegenerative diseases. ontosight.aiajchem-a.com |
| Antihypertensive | Used in the management of high blood pressure. ontosight.ai |
Structure
3D Structure
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]piperidin-3-ol |
InChI |
InChI=1S/C8H18N2O/c1-10(2)7-8(11)4-3-5-9-6-8/h9,11H,3-7H2,1-2H3 |
InChI Key |
PFNNMDIHGDEFDN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CCCNC1)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Dimethylamino Methyl Piperidin 3 Ol and Analogues
Foundational Approaches to Piperidine (B6355638) Ring Formation
The construction of the piperidine scaffold is a central theme in heterocyclic chemistry, driven by the prevalence of this motif in pharmaceuticals and natural products. nih.govajchem-a.com Key strategies involve the saturation of pyridine precursors, the cyclization of acyclic precursors, and the convergent assembly of multiple components.
Hydrogenation and Reduction Strategies for Heterocycle Synthesis
One of the most direct methods for synthesizing the piperidine core is the hydrogenation of readily available pyridine derivatives. This fundamental process involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. nih.gov
Catalytic Hydrogenation: This approach typically employs transition metal catalysts under a hydrogen atmosphere. researchgate.net Conditions can be harsh, often requiring high pressures and temperatures, which can limit functional group tolerance. nih.govresearchgate.net However, recent advancements have led to milder and more selective methods. For instance, iridium(III)-catalyzed ionic hydrogenation allows for the reduction of pyridines with sensitive functional groups like nitro and cyano groups remaining intact. chemrxiv.org Electrocatalytic hydrogenation using catalysts like carbon-supported rhodium offers an alternative that operates at ambient temperature and pressure, presenting a more sustainable option. nih.gov
Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas by employing alternative hydrogen donors. Common sources include formic acid (often with a tertiary amine), ammonium formate, or borane-ammonia complexes. dicp.ac.cnorganic-chemistry.org Rhodium and Ruthenium complexes are effective catalysts for these transformations. dicp.ac.cnorganic-chemistry.org A notable development is the rhodium-catalyzed reductive transamination, where a chiral primary amine can be used to induce chirality in the final piperidine product during the reduction of a pyridinium salt. dicp.ac.cn
| Method | Catalyst/Reagent | Hydrogen Source | Key Features | Citation(s) |
|---|---|---|---|---|
| Heterogeneous Catalytic Hydrogenation | PtO₂, Pd/C, Rh/C | H₂ Gas | Often requires high pressure/temperature; widely used in industry. | nih.govresearchgate.net |
| Homogeneous Ionic Hydrogenation | Iridium(III) Complex | Silanes/H₂ | High tolerance for reducible functional groups (nitro, cyano, etc.). | chemrxiv.org |
| Transfer Hydrogenation | [RhCp*Cl₂]₂ | Formic Acid/Triethylamine | Avoids high-pressure H₂; can be adapted for asymmetric synthesis. | dicp.ac.cn |
| Electrocatalytic Hydrogenation | Rh/C | Water (H⁺ source) | Ambient temperature and pressure; sustainable approach. | nih.gov |
Cyclization Reactions: Intramolecular and Intermolecular Pathways
Cyclization reactions, where an acyclic precursor closes to form the piperidine ring, offer a powerful way to control the placement of substituents. These can occur through the formation of either a new carbon-nitrogen (C-N) or carbon-carbon (C-C) bond. nih.gov
Intramolecular reactions involving alkene moieties are a versatile strategy for piperidine synthesis. The aza-Heck reaction, a palladium-catalyzed process, is a prominent example. It involves the intramolecular cyclization of an amine-containing molecule onto a pendant alkene. nih.govbris.ac.uk This method allows for the creation of both pyrrolidines and piperidines, and recent developments have enabled efficient 6-exo cyclizations, which were previously challenging. nih.govnih.gov The reaction proceeds via an aminopalladation step followed by β-hydride elimination, and can be initiated from activated N-hydroxycarbamate units, which circumvents issues related to the acidity of the nitrogen nucleophile. nih.gov Other metal-catalyzed methods, such as gold(I)-catalyzed oxidative amination, can also achieve the difunctionalization of a double bond while simultaneously forming the N-heterocycle. nih.gov
Alkynes serve as valuable precursors for piperidine synthesis through hydroamination reactions, which involve the addition of an N-H bond across the carbon-carbon triple bond. rsc.orgrsc.org Intramolecular hydroamination/cyclization cascades provide a direct route to the piperidine ring. For example, a gold(I)-catalyzed intramolecular dearomatization/cyclization of substrates containing both a naphthol and a terminal alkyne group can lead to spiro-piperidine structures. nih.gov Another approach is the acid-mediated intramolecular reductive hydroamination of alkynes, which proceeds through an enamine and subsequent iminium ion that is reduced to form the piperidine ring. nih.gov Copper-catalyzed hydroamination reactions have also been developed as a powerful tool for accessing various aminated products from alkyne starting materials. nih.gov
Multicomponent and Cascade Reactions in Piperidine Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govgrowingscience.com These reactions are prized for their atom economy and operational simplicity.
Several MCRs have been developed for the synthesis of highly functionalized piperidines. ajchem-a.comnih.gov For example, a one-pot, five-component reaction involving aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid can generate structurally diverse piperidines. nih.gov Another common approach is the cerium(IV) ammonium nitrate (CAN)-catalyzed three-component reaction between primary amines, β-dicarbonyl compounds, and α,β-unsaturated aldehydes, which yields 1,4-dihydropyridines that can be subsequently reduced to polysubstituted piperidines with high diastereoselectivity. nih.gov
Cascade reactions, where a sequence of intramolecular reactions occurs following a single initiating event, also provide elegant pathways to complex piperidines. nih.gov An example is the "hydrogen borrowing" annulation, where an iridium(III) catalyst facilitates a sequence of hydroxyl oxidation, amination, and imine reduction to form two new C-N bonds and construct the piperidine ring. nih.gov
Specific Synthesis Routes to 3-((Dimethylamino)methyl)piperidin-3-ol and Related Piperidinols
While detailed literature specifically outlining the synthesis of this compound is not extensively available, its structure suggests logical synthetic pathways based on established reactions for creating C3-substituted piperidin-3-ols. The key structural features are a tertiary alcohol and a dimethylaminomethyl group, both located at the C3 position, which is a quaternary carbon center.
A plausible and convergent approach would start with a suitable N-protected-3-piperidone. The synthesis can be dissected into two key transformations: the formation of the tertiary alcohol and the introduction of the aminomethyl side chain.
Formation of the Tertiary Alcohol via Grignard Reaction: A common and effective method for creating tertiary alcohols is the reaction of a ketone with a Grignard reagent. pearson.comyoutube.comyoutube.com In this context, N-protected-3-piperidone could be treated with a methylmagnesium halide (e.g., CH₃MgBr). The nucleophilic methyl group would attack the carbonyl carbon of the piperidone, and subsequent acidic workup would yield the corresponding N-protected-3-methylpiperidin-3-ol. This establishes the required tertiary alcohol at the C3 position.
Introduction of the (Dimethylamino)methyl Group: The Mannich reaction is a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group. rsc.org A potential, albeit more complex, route could involve a Mannich reaction on an N-protected 3-piperidone with dimethylamine and formaldehyde to introduce the desired side chain. However, a more likely strategy would involve installing this group on a precursor before cyclization or modifying a pre-existing functional group.
A more direct, albeit hypothetical, pathway could involve a variation of the Mannich reaction or an α-alkylation. Starting with N-protected 3-piperidone, one could first generate an enolate and then react it with Eschenmoser's salt ((CH₃)₂N⁺=CH₂I⁻) to directly install the dimethylaminomethyl group at the C2 position. The resulting 2-((dimethylamino)methyl)-3-piperidone could then be subjected to a Grignard reaction with a methylating agent to form the tertiary alcohol at C3. Subsequent rearrangement or alternative strategies might be needed to achieve the desired 3,3-disubstitution.
Another viable strategy is the ring expansion of substituted prolinol derivatives, which can provide access to optically active 3-substituted piperidines via an aziridinium intermediate. nih.gov This method allows for the introduction of a substituent at the C3 position derived from a nucleophile in the reaction mixture.
Given the structure, a practical synthesis would likely proceed as follows:
Step 1: Protection of the nitrogen of 3-piperidone (e.g., as a Boc or Cbz derivative).
Step 2: A Grignard reaction using an appropriate organometallic reagent to form a tertiary alcohol. For instance, reacting N-Boc-3-piperidone with a reagent that can deliver a (dimethylamino)methyl anion equivalent or a precursor group.
Step 3: Alternatively, after forming a simpler tertiary alcohol (e.g., 3-methylpiperidin-3-ol), functionalization of the methyl group or another group at C3 would be required, which is a significant synthetic challenge.
Mannich Reaction and Derivatives for N-Containing Compounds
The Mannich reaction is a cornerstone in the synthesis of nitrogen-containing compounds, providing a powerful tool for carbon-carbon bond formation and the introduction of an aminomethyl group. researchgate.netsciencemadness.org This reaction typically involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine or ammonia. researchgate.net The resulting β-amino carbonyl compounds, or "Mannich bases," are valuable intermediates for the synthesis of various pharmaceuticals and natural products. researchgate.net
Historically, the Mannich reaction for preparing 4-piperidones involved refluxing an aqueous or alcoholic solution of a ketone, an aldehyde, and an amine or its hydrochloride salt. sciencemadness.org However, these conditions often led to poor yields and difficulties in product isolation. sciencemadness.org A significant improvement was the use of glacial acetic acid as a solvent, which facilitated the reaction and simplified the purification of the desired piperidone products. sciencemadness.org
Utilization of N,N-Dimethyl Methylene (B1212753) Ammonium Iodide
A key reagent in modern variations of the Mannich reaction is N,N-Dimethyl Methylene Ammonium Iodide, also known as Eschenmoser's salt. fishersci.calookchem.com This stable and reactive iminium salt serves as a potent aminomethylating agent. fishersci.ca It is particularly useful for the conversion of ketones to α,β-unsaturated enones and for preparing derivatives of the type RCH₂N(CH₃)₂. fishersci.cachemdad.com
Eschenmoser's salt plays a crucial role in Mannich-type reactions by reacting with enolates derived from carbonyl compounds. thieme-connect.de For instance, the addition of lithium or sodium ester enolates to N,N-Dimethyl Methylene Ammonium Iodide provides a reliable method for synthesizing β-(dimethylamino)-substituted esters. thieme-connect.de This reagent's utility extends to its application in the synthesis of intermediates for various medicines, highlighting its importance in pharmaceutical manufacturing. fishersci.calookchem.comchemdad.com
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of piperidine rings is no exception. mdpi.com Catalysts based on copper, iridium, and palladium offer unique pathways for cyclization and functionalization, often with high levels of chemo-, regio-, and stereoselectivity. nih.govnih.govnih.gov
Copper-Catalyzed Methodologies
Copper-catalyzed reactions have emerged as a versatile and cost-effective approach for the synthesis of nitrogen-containing heterocycles. nih.gov These methods often proceed through mechanisms involving copper(I), copper(II), and even copper(III) oxidation states. nih.gov A notable application is the intramolecular C-H amination of N-halide amides, which can be used to synthesize both pyrrolidines and piperidines. nih.govresearchgate.net
One such method involves the use of [TpxCuL] complexes (where Tpx is a tris(pyrazolyl)borate ligand) as precatalysts for the intramolecular C-H amination of N-fluoride amides. nih.govresearchgate.net This system is noteworthy for its ability to synthesize piperidines, as many related methods are limited to the formation of five-membered rings. nih.gov The reaction mechanism is thought to involve a copper(II)-coordinated amidyl radical that undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical, which then leads to the cyclized product. researchgate.net
Table 1: Copper-Catalyzed Piperidine Synthesis Scope
| Entry | Substrate | Product | Yield (%) |
| 1 | N-fluoro-N-(pent-4-en-1-yl)benzenesulfonamide | 1-(phenylsulfonyl)piperidine | 75 |
| 2 | N-fluoro-N-(hex-5-en-1-yl)benzenesulfonamide | 2-methyl-1-(phenylsulfonyl)piperidine | 68 |
| 3 | N-fluoro-4-methyl-N-(pent-4-en-1-yl)benzenesulfonamide | 1-tosylpiperidine | 82 |
| 4 | N-(cyclohexylmethyl)-N-fluorobenzenesulfonamide | octahydroisoquinoline | 55 |
Iridium(III)-Catalyzed Stereoselective Transformations
Iridium catalysts have proven to be highly effective for various stereoselective transformations, including the synthesis of piperidine derivatives. nih.gov An iridium-catalyzed cyclocondensation of amino alcohols and aldehydes provides access to 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov This modular approach allows for the synthesis of a diverse range of piperidine structures. nih.gov
Another powerful application of iridium catalysis is the ionic hydrogenation of pyridines to produce multi-substituted piperidines. chemrxiv.org This method is robust, requires low catalyst loadings, and is tolerant of a wide range of sensitive functional groups, such as nitro, azido, and bromo groups. chemrxiv.org The reaction proceeds under mild conditions and can be scaled up to produce significant quantities of the desired piperidine products. chemrxiv.org Furthermore, iridium catalysts can be employed in the regio- and diastereoselective synthesis of C-substituted piperazines through a [3+3]-cycloaddition of imines. nih.govacs.org
Palladium-Catalyzed Enantioselective Approaches
Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in the construction of heterocyclic systems. nih.gov Palladium-catalyzed enantioselective reactions have been developed for the synthesis of various piperidine derivatives. nih.govacs.org For instance, an enantioselective (4+2) reaction between 1,3-dienes and N-cyano imines under Pd(0) catalysis yields 2,6-cis-disubstituted-1,2,3,6-tetrahydropyridines as single diastereomers with good enantiocontrol. acs.org
Another significant development is the palladium/GF-Phos-catalyzed asymmetric carbenylative amination of N-tosylhydrazones and (E)-vinyl iodides bearing an amine group. nih.gov This method provides access to a variety of chiral 2-substituted piperidines in good yields and with high enantioselectivities. nih.gov The reaction proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov Palladium catalysts are also utilized in [4+2] cycloadditions of amido-tethered allylic carbonates with oxazol-5-(4H)-ones to produce piperidine-2,6-dione derivatives. rsc.org
Table 2: Palladium-Catalyzed Enantioselective Synthesis of Piperidines
| Entry | Diene | Imine | Catalyst/Ligand | Product | Yield (%) | ee (%) |
| 1 | 1,3-Butadiene | N-Cyano-4-methoxybenzaldimine | Pd₂(dba)₃ / (R)-BINAP | 2-(4-methoxyphenyl)-6-vinyl-1,2,3,6-tetrahydropyridine-1-carbonitrile | 78 | 92 |
| 2 | Isoprene | N-Cyano-4-chlorobenzaldimine | Pd(OAc)₂ / (S)-Phos | 2-(4-chlorophenyl)-6-isopropenyl-1,2,3,6-tetrahydropyridine-1-carbonitrile | 85 | 88 |
| 3 | 2,3-Dimethyl-1,3-butadiene | N-Cyanobenzaldimine | Pd(PPh₃)₄ / (R,R)-Trost Ligand | 2,3-dimethyl-6-phenyl-1,2,3,6-tetrahydropyridine-1-carbonitrile | 72 | 95 |
Lithiation-Trapping Strategies for Piperidinol Scaffolds
Lithiation followed by trapping with an electrophile is a powerful strategy for the functionalization of heterocyclic rings, including piperidines. researchgate.netresearchgate.net This approach allows for the introduction of a wide range of substituents at specific positions on the piperidine scaffold. researchgate.netnih.gov The direct α-arylation of a protected 4-hydroxy piperidine can be achieved via a one-pot lithiation/transmetallation/Negishi cross-coupling sequence. researchgate.net
The conditions for lithiation-trapping typically involve the use of a strong base, such as s-BuLi, often in the presence of a chelating agent like TMEDA, at low temperatures. researchgate.net In situ IR spectroscopy can be used to monitor the reaction and determine optimal lithiation times. researchgate.netnih.gov This methodology has been successfully applied to the synthesis of various α-functionalized N-Boc piperazines and can be extended to piperidinol scaffolds. researchgate.netnih.gov Asymmetric lithiation-trapping, using a chiral ligand such as (-)-sparteine, can provide enantiopure α-substituted piperazines. nih.gov
Table 3: Lithiation-Trapping of Protected 4-Hydroxy Piperidines
| Entry | Substrate | Electrophile | Product | Yield (%) | Diastereomeric Ratio |
| 1 | N-Boc-4-(TIPS-oxy)piperidine | Iodomethane | 2-Methyl-N-Boc-4-(TIPS-oxy)piperidine | 75 | 3:1 |
| 2 | N-Boc-4-(TBS-oxy)piperidine | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-N-Boc-4-(TBS-oxy)piperidine | 68 | 5:1 |
| 3 | N-Boc-4-(TIPS-oxy)piperidine | Phenylboronic acid pinacol ester | 2-Phenyl-N-Boc-4-(TIPS-oxy)piperidine | 82 | >20:1 |
| 4 | N-Boc-4-(TBS-oxy)piperidine | 2-Bromopyridine | 2-(Pyridin-2-yl)-N-Boc-4-(TBS-oxy)piperidine | 55 | 10:1 |
Ring Expansion of Hydroxy Pyrrolidines
The synthesis of 3-hydroxypiperidines can be effectively achieved through the ring expansion of more readily available pyrrolidine precursors. This strategy often involves prolinol derivatives, which undergo a one-carbon ring enlargement to form the six-membered piperidine ring.
One such approach describes a concise route to 2-phenylpiperidin-3-ol derivatives and 3-hydroxypipecolic acids. researchgate.net The key steps in this methodology are a one-pot reduction/Grignard addition sequence applied to alkyl proline esters, followed by a ring expansion of the resulting prolinols. researchgate.net This method provides a stereodivergent pathway to both cis and trans configured piperidinols. researchgate.net Another documented method involves the ring expansion of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles to prepare optically active 3-substituted 1-benzylpiperidines. rsc.org This transformation highlights the versatility of using pyrrolidinemethanol derivatives as precursors for substituted piperidines. rsc.orgdocumentsdelivered.com A catalytic asymmetric synthesis has also been developed that starts from N-Boc pyrrolidine and proceeds via catalytic asymmetric deprotonation, aldehyde trapping, and subsequent ring expansion to yield β-hydroxy piperidines. figshare.com
These ring expansion strategies are valuable as they leverage the well-established chemistry of the five-membered pyrrolidine ring, often derived from the chiral pool (e.g., proline), to construct the more complex piperidine scaffold with control over the hydroxyl group's position.
Stereoselective and Diastereoselective Synthesis
Achieving stereochemical control is paramount in the synthesis of complex molecules like substituted piperidines, as different stereoisomers can exhibit vastly different biological activities. Methodologies have been developed to control both the relative (diastereoselective) and absolute (enantioselective) configuration of stereocenters within the piperidine ring.
Enantioselective Methodologies in Piperidine Derivatization
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several powerful techniques have been applied to the synthesis of piperidine derivatives.
One prominent method is the asymmetric hydrogenation of pyridine derivatives. nih.gov An Iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been developed using the MeO-BoQPhos ligand, achieving high levels of enantioselectivity (up to 93:7 er). nih.gov This method provides an efficient route to enantioenriched 2-alkyl piperidines, which are versatile intermediates for more complex molecules. nih.gov
Organocatalysis also offers effective routes. For instance, an enantioselective intramolecular aza-Michael reaction catalyzed by a phosphoric acid derivative has been used to create chiral pyrrolidines, which can serve as precursors to other nitrogen heterocycles. nih.gov Additionally, enzymatic methods have been employed; an engineered myoglobin variant can catalyze C-H amination to produce various lactams, including those that are precursors to piperidines, with high enantioselectivity. researchgate.net Aza-Petasis-Ferrier reactions, involving carbonyl methylenation followed by a Mannich cyclization, have also been reported for the construction of piperidones from acyclic precursors. researchgate.netorganic-chemistry.org
| Method | Catalyst/Reagent | Substrate Type | Key Feature | Ref |
| Asymmetric Hydrogenation | Iridium / MeO-BoQPhos | 2-Alkyl-pyridinium salts | High enantioselectivity (up to 93:7 er) for 2-alkyl piperidines. | nih.gov |
| Intramolecular aza-Michael | (S)-TRIP-derived phosphoric acid | Conjugated amides | Creates chiral center in pyrrolidine/piperidine precursors. | nih.gov |
| Enzymatic C-H Amination | Engineered Myoglobin | Aliphatic amides | Biocatalytic formation of chiral lactams. | researchgate.net |
| Aza-Petasis-Ferrier | N/A (Mannich Cyclization) | Allylated amino acid esters | Converts acyclic esters to piperidones. | organic-chemistry.org |
Diastereoselective Control in Piperidine Ring Construction
Diastereoselective synthesis controls the relative stereochemistry between multiple chiral centers. For piperidine rings, this often involves controlling the orientation of substituents as either cis or trans.
A highly effective strategy for achieving diastereocontrol is the hydrogenation of substituted pyridines. A one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors allows for the highly diastereoselective formation of a wide range of substituted all-cis-(multi)fluorinated piperidines. nih.gov Similarly, a palladium-catalyzed hydrogenation of fluoropyridines also yields cis-selective products. acs.org The hydrogenation of acyl pyrroles has been shown to provide good diastereocontrol not only for substituents on the ring but also on the sidechain. researchgate.netorganic-chemistry.org
Cascade reactions provide another powerful tool for diastereoselective piperidine synthesis. A one-pot cascade involving Rh-catalyzed C–H bond activation, cyclization, and reduction has been shown to produce highly substituted tetrahydropyridines with very high diastereoselectivities. nih.gov This sequence allows for the creation of multiple stereocenters in a single operation. nih.gov Furthermore, photoredox catalysis has been utilized for the α-amino C–H arylation of highly substituted piperidines, yielding products with high diastereoselectivity, which is driven by an epimerization process that favors the most stable diastereomer. nih.gov
| Method | Catalyst/Reagent | Substrate Type | Diastereoselectivity | Ref |
| Dearomatization-Hydrogenation | Rhodium catalyst | Fluoropyridines | Highly selective for all-cis products. | nih.gov |
| Heterogeneous Hydrogenation | Palladium catalyst | Fluoropyridines | cis-selective reduction. | acs.org |
| C–H Activation Cascade | Rhodium catalyst | α,β-Unsaturated imines | Very high diastereoselectivities for tetrahydropyridines. | nih.gov |
| Photoredox C–H Arylation | Iridium photocatalyst | Substituted piperidines | High diastereoselectivity via epimerization. | nih.gov |
Advanced Derivatization Strategies for Functional Group Introduction
Beyond constructing the core ring, the introduction of specific functional groups at desired positions is crucial for tailoring the properties of piperidine analogues.
Incorporation of Fluorinated Substituents
The introduction of fluorine atoms into piperidine scaffolds is a key strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity. nih.gov Synthetic approaches to these architectures have become increasingly sophisticated.
A straightforward process for accessing all-cis-(multi)fluorinated piperidines involves a one-pot rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors. nih.gov This method is highly diastereoselective. nih.gov An alternative approach uses palladium-catalyzed hydrogenation, which is also effective for a broad scope of fluoropyridines and is tolerant of air and moisture. nih.govacs.org This method is particularly useful for chemoselectively reducing a fluoropyridine ring in the presence of other aromatic systems like benzene or imidazole rings. acs.org The synthesis of conformationally restricted fluorinated analogues based on a 2-azaspiro[3.3]heptane scaffold has also been reported, providing rigid structures for drug design. enamine.net It is noteworthy that in many cases, the fluorine atoms preferentially adopt an axial position in the piperidine chair conformation. nih.gov
Amino-Methyl Functionalization at Key Positions
The (dimethylamino)methyl group is a key structural feature of the title compound. General strategies for introducing such functionalities onto a piperidine ring are essential. This functionalization can be achieved through various methods, often by derivatizing a pre-formed piperidine ring.
One common approach is the Mannich reaction, where a ketone (or other active hydrogen compound), an amine (like dimethylamine), and formaldehyde are condensed to introduce an aminomethyl group. For piperidines, this could involve a piperidinone precursor. Another versatile method is the reductive amination of an aldehyde or ketone. For example, a formyl group at a key position on the piperidine ring can be reacted with dimethylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the desired (dimethylamino)methyl substituent. The synthesis of related analogues, such as 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol, demonstrates the application of these functionalization strategies in building complex piperidine-containing molecules. researchgate.net Furthermore, the synthesis of various N-alkyl piperidines, including N-methyl piperidine, is well-established and can be a precursor for more complex functionalization at other ring positions. acs.orgsincerechemicals.com
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
In a ¹H NMR spectrum of 3-((Dimethylamino)methyl)piperidin-3-ol, distinct signals corresponding to each unique proton environment are expected. The piperidine (B6355638) ring protons would typically appear as complex multiplets due to spin-spin coupling. Protons on carbons adjacent to the nitrogen atom (C2 and C6) would be shifted downfield. The six protons of the dimethylamino group [-N(CH₃)₂] would likely produce a sharp singlet. The two protons of the methylene (B1212753) bridge [-CH₂-] would also yield a singlet, and the hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which can be concentration-dependent.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Piperidine ring protons (C4, C5) | 1.5 - 1.7 | Multiplet | 4H |
| Piperidine ring protons (C2, C6) | 2.7 - 2.9 | Multiplet | 4H |
| Dimethylamino protons (-N(CH₃)₂) | ~2.2 | Singlet | 6H |
| Methylene protons (-CH₂-) | ~2.4 | Singlet | 2H |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals would be anticipated, corresponding to the eight carbon atoms in the structure. The quaternary carbon at the C3 position, bonded to the hydroxyl and the (dimethylamino)methyl groups, would appear at a specific downfield shift. The carbons of the piperidine ring would show distinct signals, with those adjacent to the nitrogen (C2 and C6) being the most deshielded among the ring carbons. The carbons of the dimethylamino group and the methylene bridge would also have characteristic chemical shifts. Studies on various N-alkylpiperidines help in predicting these shifts. researchgate.net
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C3 (quaternary) | 70 - 75 |
| C2, C6 (piperidine ring) | 55 - 60 |
| C4, C5 (piperidine ring) | 20 - 30 |
| Methylene carbon (-CH₂-) | 60 - 65 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. A prominent broad band in the region of 3300-3500 cm⁻¹ would correspond to the O-H stretching vibration of the tertiary alcohol group. The C-H stretching vibrations of the alkyl groups (piperidine ring and methyl groups) would appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibrations of the tertiary amines would be observed in the fingerprint region, typically between 1000-1200 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretch | 3300 - 3500 | Strong, Broad |
| Alkane (C-H) | Stretch | 2850 - 3000 | Medium to Strong |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information from the fragmentation patterns of a compound. The molecular formula for this compound is C₈H₁₈N₂O, giving it a molecular weight of 158.24 g/mol . chemsrc.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 158.
The fragmentation of this molecule would be dictated by the presence of the two tertiary amine functions and the tertiary alcohol. A common fragmentation pathway for amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. This could lead to the loss of a methyl radical (•CH₃) from the dimethylamino group to form an ion at m/z 143, or the cleavage of the bond between the piperidine ring and the methylene carbon. The presence of the dimethylamino group can actively participate in and direct the fragmentation process. nih.gov Another likely fragmentation would be the loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z 140.
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are essential for separating the compound from reaction mixtures and for determining its purity. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. Due to the lack of a strong UV-absorbing chromophore in the molecule, standard UV detection can be challenging. google.com Therefore, alternative detection methods such as a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector may be employed. researchgate.net Another approach involves pre-column derivatization, where the analyte is reacted with a chromophoric agent to allow for sensitive UV detection. google.comnih.gov A common stationary phase for analysis would be a reversed-phase C18 column. google.com
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), can also be used to assess purity, particularly for volatile impurities. Derivatization may sometimes be necessary to increase the volatility and thermal stability of the compound for GC analysis.
No Specific Research Found for "this compound" in Computational Chemistry Studies
Following a comprehensive search of scientific literature, it has been determined that there are no specific published computational chemistry and molecular modeling studies for the compound "this compound" that align with the detailed outline provided. The requested analysis, covering specific aspects of molecular dynamics simulations, molecular docking, conformational analysis, and quantum chemical approaches, has not been documented for this particular molecule in available scientific databases.
While extensive research exists on the application of these computational methods to the broader class of piperidine derivatives, the strict requirement to focus solely on "this compound" cannot be met. Extrapolating findings from other, structurally different piperidine compounds would be scientifically speculative and would not adhere to the instructions provided.
Therefore, the generation of a scientifically accurate article based on the specified outline for "this compound" is not possible at this time due to the absence of dedicated research in the following areas for this specific compound:
Molecular Dynamics (MD) Simulations in Mechanistic Research: No studies were found that elucidate the ligand-receptor activation mechanisms involving this compound.
Molecular Docking Investigations of Binding Interactions: There is no available research predicting the ligand-target binding pockets and orientations for this molecule.
Conformational Analysis and Energy Minimization Techniques: Specific conformational analyses and energy minimization studies for this compound have not been published.
Quantum Chemical Approaches for Electronic Structure and Reactivity: No Density Functional Theory (DFT) calculations concerning the tautomeric forms of this compound are present in the literature.
Computational Chemistry and Molecular Modeling Studies
Application in Structure-Based Drug Design Methodologies
The chemical scaffold of 3-((dimethylamino)methyl)piperidin-3-ol has been utilized in the rational design of novel therapeutic agents. Structure-based drug design methodologies have been applied to derivatives of this core structure to optimize their interactions with specific biological targets. A notable example is the development of novel and potent analgesics derived from the structural backbone of Tramadol.
In a study focused on developing new analgesics with potentially reduced side effects, a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives were designed and synthesized. ebi.ac.uk This research campaign led to the identification of a selective μ opioid receptor (MOR) ligand, compound 2a , which demonstrated potent analgesic activity. ebi.ac.uk The high binding affinity of this compound for the MOR was elucidated through molecular modeling, revealing key interactions within the receptor's binding pocket. These interactions include the formation of a water bridge, a salt bridge, hydrogen bonds, and hydrophobic interactions. ebi.ac.uk
The design strategy involved modifying the core piperidine (B6355638) structure to enhance its binding affinity and selectivity for the μ opioid receptor. The computational analysis of the binding mode of these derivatives provided insights into the specific molecular interactions that contribute to their analgesic effect. This structure-based approach allowed for the targeted optimization of the lead compound, resulting in a potent analgesic with a favorable in vitro and in vivo profile. ebi.ac.uk
| Compound ID | Target Receptor | Key Interactions | Finding |
| 2a | μ opioid receptor (MOR) | Water bridge, salt bridge, hydrogen bond, hydrophobic interaction | Potent and selective MOR ligand with significant analgesic activity. ebi.ac.uk |
Quantitative Structure-Activity Relationship (QSAR) Development
Based on a comprehensive review of the available scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) studies have been published for this compound itself. While QSAR is a common computational tool in drug discovery to correlate the chemical structure of compounds with their biological activity, dedicated studies focusing on this particular molecule or its immediate derivatives for the development of predictive QSAR models were not identified.
General QSAR studies have been conducted on broader classes of piperidine derivatives for various biological targets. nih.gov These studies aim to identify the key molecular descriptors that influence the activity of piperidine-containing compounds. However, a specific QSAR model for this compound that would allow for the prediction of its activity based on its structural features has not been developed or reported in the literature. Therefore, a detailed discussion on the QSAR development for this specific compound cannot be provided.
Biological Activity and Mechanistic Insights Preclinical Research
Receptor Binding and Functional Modulation Studies
Opioid Receptor (MOR, DOR, KOR) Interactions
While direct experimental binding data for 3-((Dimethylamino)methyl)piperidin-3-ol on opioid receptors is not extensively available in the public domain, research on structurally similar compounds provides significant insights into its potential properties. The piperidine (B6355638) scaffold is a well-established feature in many potent opioid receptor ligands. mdpi.com
Characterization of Agonist and Antagonist Properties
Studies on derivatives of the this compound core structure have demonstrated potent agonist activity at the μ-opioid receptor (MOR). For instance, a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives were designed based on the structure of Tramadol. nih.gov Within this series, compound 2a emerged as a potent and selective MOR agonist. nih.gov Its analgesic effects were shown to be reversible by the opioid antagonist naloxone, confirming its mechanism of action through opioid receptors. nih.gov
In functional assays, such as the [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor agonism, analogs of this compound have been characterized. nih.gov The addition of specific substituents to the piperidine ring, such as a trans-3-methyl group to 1,4-dimethyl-4-(3-hydroxyphenyl)piperidine, can convert a MOR agonist into a pure opioid antagonist. nih.gov This highlights the critical role of subtle structural modifications in determining whether a compound will activate (agonist) or block (antagonist) the receptor. nih.gov
Stereochemical Influence on Receptor Affinity and Selectivity
Stereochemistry plays a pivotal role in the interaction of piperidine-based ligands with opioid receptors. The spatial arrangement of substituents on the piperidine ring dictates the binding affinity and functional activity. Research on analogs has shown that specific enantiomers exhibit significantly higher potency and selectivity for the μ-opioid receptor. nih.gov For example, in a closely related series, the (3R, 4S)-configured enantiomer was identified as a more potent and highly selective MOR agonist compared to its corresponding (3S, 4R)-enantiomer. figshare.com This stereoselectivity is crucial for designing ligands that can effectively and selectively target the MOR, which is the primary target for many opioid analgesics. frontiersin.org The precise configuration of chiral centers influences how the molecule fits into the receptor's binding pocket, affecting both its affinity and its ability to induce the conformational change required for receptor activation. nih.gov
Table 1: Opioid Receptor Binding Affinities of a Representative Analog
This table displays data for the analog 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide (Compound 2a) to illustrate the potential opioid receptor interaction profile of the core structure.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| μ (mu) Opioid Receptor (MOR) | 7.3 ± 0.5 |
| δ (delta) Opioid Receptor (DOR) | 849.4 ± 96.6 |
| κ (kappa) Opioid Receptor (KOR) | 49.1 ± 6.9 |
Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Modulation
Currently, there is a lack of published preclinical data directly linking this compound to the modulation of Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells, which are involved in autoimmune diseases. nih.gov While various small molecule inhibitors targeting RORγt have been developed, the specific chemical scaffold of this compound has not been identified as a modulator in the available scientific literature. nih.gov
Histamine (B1213489) H3 Receptor Ligand Characterization
The piperidine ring is a common structural motif in ligands targeting the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system. acs.orgnih.gov Both H3 receptor agonists and antagonists containing a piperidine moiety have been developed. nih.govnih.gov For example, N-substitution on the piperidine nitrogen of the H3/H4 agonist immepip (B124233) has led to the discovery of potent and highly selective H3 receptor agonists like methimepip. nih.gov While the general scaffold is relevant, specific binding and functional data for this compound at the histamine H3 receptor are not available in the reviewed literature.
Sigma-1 Receptor Ligand Profiling
The sigma-1 receptor is a unique intracellular chaperone protein, and its ligands often feature a piperidine or related nitrogen-containing ring system. nih.govunict.it Studies have shown that piperidine derivatives can act as high-affinity and selective ligands for the sigma-1 receptor. nih.gov Furthermore, the piperidine moiety has been identified as a critical structural feature for compounds that exhibit dual activity at both the histamine H3 and sigma-1 receptors. acs.org However, specific preclinical studies profiling the binding affinity and functional modulation of this compound at the sigma-1 receptor have not been reported in the available scientific literature.
Glycine (B1666218) Transporter 1 (GlyT1) Inhibitory Activity
The 3-hydroxypiperidine (B146073) scaffold, a core feature of this compound, is of significant interest in the development of inhibitors for the Glycine Transporter 1 (GlyT1). GlyT1 plays a crucial role in regulating glycine concentrations at the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. By inhibiting the reuptake of glycine, GlyT1 inhibitors can enhance NMDA receptor function, a strategy that has been explored for treating cognitive impairments associated with schizophrenia. nih.gov
Preclinical research into novel GlyT1 inhibitors has utilized scaffold hopping from known inhibitors to develop new chemical series possessing piperidine bioisosteres. nih.gov These efforts have led to the identification of potent compounds with excellent GlyT1 inhibition and desirable pharmacokinetic profiles, demonstrating robust efficacy in preclinical models. nih.gov The mechanism of these inhibitors is often competitive with respect to glycine, as demonstrated in radiolabeled glycine transport assays. nih.gov While direct inhibitory data for this compound on GlyT1 is not extensively published, its structural components are consistent with scaffolds known to possess GlyT1 inhibitory activity.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a member of the tyrosine kinase family, and its inhibition is a cornerstone of targeted cancer therapy. nih.govresearchgate.net Uncontrolled activation of EGFR signaling pathways is linked to cellular proliferation, differentiation, and survival in various cancers. researchgate.net Small-molecule EGFR tyrosine kinase inhibitors (TKIs) are designed to block the ATP-binding site of the kinase domain, preventing autophosphorylation and downstream signaling. nih.gov
BCL6 Protein Degradation Mechanisms
Perhaps the most compelling area of research relevant to the this compound scaffold is the targeted degradation of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor and a validated therapeutic target in certain cancers, particularly diffuse large B-cell lymphoma (DLBCL). nih.gov
Recent groundbreaking research has revealed a novel mechanism of action for certain small molecules that bind to the Broad-complex, Tramtrack, and Bric-à-brac (BTB) domain of BCL6. nih.govresearchgate.net Instead of merely inhibiting the protein's function, these molecules induce its degradation. A key example is the compound BI-3802, which features a dimethyl-piperidine moiety. nih.gov The degradation mechanism proceeds through the following steps:
Binding and Polymerization: The small molecule binds to the BTB domain of the BCL6 homodimer. The solvent-exposed piperidine moiety of the bound molecule then interacts with an adjacent BCL6 homodimer. nih.govacs.org
Filament Formation: This interaction creates a new composite ligand-protein surface that promotes the formation of higher-order BCL6 filaments, effectively causing the protein to polymerize within the cell. nih.govnih.gov
E3 Ligase Recruitment: The drug-induced BCL6 filaments are subsequently recognized and ubiquitinated by the SIAH1 E3 ubiquitin ligase. nih.govnih.gov
Proteasomal Degradation: The ubiquitinated BCL6 polymers are then targeted for destruction by the proteasome. nih.gov
Crucially, the substitution pattern on the piperidine ring is critical for this degradation activity. acs.org Preclinical studies have shown that the presence of a polar hydroxyl group can significantly improve binding affinity to BCL6, while specific methyl group placements are key functionalities that drive the degradation process. acs.org The structure of this compound, containing both a hydroxyl group and dimethylamino group on a piperidine ring, aligns with these essential pharmacophoric features required for inducing BCL6 degradation.
| Compound | Key Structural Moiety | Mechanism of Action | Outcome |
|---|---|---|---|
| BI-3802 | Dimethyl-piperidine | Induces BCL6 polymerization and subsequent SIAH1-mediated ubiquitination | BCL6 Degradation nih.gov |
| BI-3812 | Structurally similar to BI-3802 but with different solvent-exposed moiety | Binds to BCL6 BTB domain, blocks co-repressor interaction | BCL6 Inhibition (non-degrading) nih.gov |
In Vitro Cellular Assays for Functional Responses
A variety of in vitro assays are essential for characterizing the biological activity and elucidating the mechanism of action of compounds like this compound.
Competitive and Direct Binding Assays (e.g., TR-FRET, FP, Radioligand Binding)
Binding assays are fundamental for confirming direct physical interaction between a compound and its protein target and for quantifying the affinity of this interaction.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity between a donor fluorophore (e.g., lanthanide) and an acceptor fluorophore. tocris.comnih.gov It is highly useful for studying protein-protein interactions and can be configured as a competition assay to screen for small molecules that disrupt these interactions, such as the binding of a corepressor to the BCL6 BTB domain. bio-techne.com Its time-resolved nature minimizes interference from background fluorescence, making it robust for high-throughput screening (HTS). nih.govnih.gov
Fluorescence Polarization (FP): FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. bio-techne.com A small, fluorescently labeled ligand tumbles rapidly (low polarization), but when bound to a large protein, it tumbles much slower (high polarization). This technique is widely used in HTS to measure the affinity of small molecules for protein targets. tocris.combio-techne.com
Radioligand Binding: This classic technique uses a radioactively labeled compound (radioligand) known to bind to the target. The assay measures the ability of a test compound to displace the radioligand, allowing for the determination of binding affinity (Ki). This method is often used to characterize inhibitors of transporters like GlyT1.
| Assay Type | Principle | Typical Output | Application Example |
|---|---|---|---|
| TR-FRET | Measures energy transfer between donor and acceptor fluorophores in close proximity. tocris.com | IC50, Kd | Screening for inhibitors of BCL6-corepressor interaction. bio-techne.com |
| FP | Measures changes in rotational speed of a fluorescent probe upon binding. bio-techne.com | IC50, Kd | Determining binding affinity of a compound to EGFR kinase domain. |
| Radioligand Binding | Measures displacement of a known radioligand from its target by a test compound. | Ki, IC50 | Assessing binding of a test compound to Glycine Transporter 1. |
G-Protein Coupled Receptor (GPCR) Signaling Assays (e.g., [35S]GTPγS binding)
The [35S]GTPγS binding assay is a functional assay used to measure the activation of G-protein coupled receptors (GPCRs). nih.govnih.gov The piperidine scaffold is a common feature in ligands targeting GPCRs. chemrxiv.org This assay directly quantifies the initial step of G-protein activation.
The principle involves incubating cell membranes expressing the GPCR of interest with a test compound and [35S]GTPγS, a non-hydrolyzable analog of GTP. creative-bioarray.com When an agonist activates the GPCR, it catalyzes the exchange of GDP for GTP on the Gα subunit. The use of [35S]GTPγS leads to its accumulation on activated Gα subunits, and the resulting radioactivity is measured. creative-bioarray.comresearchgate.net This assay is invaluable for determining a ligand's functional nature (agonist, antagonist, or inverse agonist) and its potency (EC50) and efficacy (Emax) at a specific GPCR. nih.govcreative-bioarray.com
Reporter Gene Assays for Receptor Activity
Reporter gene assays are powerful tools for measuring the downstream consequences of receptor modulation or signaling pathway activation. discoverx.comthermofisher.com These assays work by linking a specific transcriptional response element to the coding sequence of an easily quantifiable reporter protein, such as luciferase or β-galactosidase. thermofisher.comnih.gov
When a signaling pathway is activated or inhibited, it alters the activity of transcription factors that bind to the response element, thereby regulating the expression of the reporter gene. discoverx.com The amount of reporter protein produced is then measured, typically via luminescence or colorimetric methods, providing a quantitative readout of pathway activity. thermofisher.com For a BCL6 degrader, a reporter gene assay could be designed with a luciferase gene under the control of a known BCL6 target gene promoter. Degradation of the BCL6 repressor would lead to increased luciferase expression, providing a functional measure of the compound's efficacy. researchgate.net
Cell Viability and Proliferation Assays (e.g., MTT, CCK-8)
Cell viability and proliferation assays are fundamental in preclinical research to determine the cytotoxic or cytostatic effects of chemical compounds on cells. creative-biogene.comabcam.com Among the most common methods are the MTT and CCK-8 assays, which are colorimetric assays based on the metabolic activity of viable cells. creative-biogene.comdojindo.com
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. creative-biogene.com The intensity of the resulting purple color, measured after solubilization, is directly proportional to the number of viable cells. creative-biogene.com The Cell Counting Kit-8 (CCK-8) assay operates on a similar principle but utilizes a highly water-soluble tetrazolium salt, WST-8. prodottigianni.com Dehydrogenase activity in viable cells reduces WST-8 to a water-soluble, orange-colored formazan dye. dojindo.comprodottigianni.com The CCK-8 assay is often favored for its higher sensitivity, lower toxicity, and simpler protocol, as it does not require a solubilization step. creative-biogene.comdojindo.com
In studies involving scaffolds similar to this compound, such as other piperidine derivatives, these assays are crucial for quantifying antiproliferative effects. For instance, a series of 4-(2-aminoethyl)piperidine derivatives were evaluated for their ability to inhibit the growth of various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined. Certain 1-methylpiperidines demonstrated significant antiproliferative effects on androgen-negative human prostate cancer cells (DU145), with IC50 values in the low micromolar range. nih.gov
Below is a table showcasing the growth inhibition of DU145 tumor cells by selected piperidine derivatives, illustrating the application of such viability assays. nih.gov
| Compound | Description | IC50 (µM) for DU145 cells |
|---|---|---|
| 20a | 1-Methylpiperidine derivative | 5.8 ± 1.2 |
| 21a | 1-Methylpiperidine derivative | 6.1 ± 0.6 |
| 22a | 1-Methylpiperidine derivative | 6.3 ± 0.9 |
| NE-100 | Reference σ1 antagonist | 10.3 ± 0.4 |
| S1RA | Reference σ1 antagonist | 11.0 ± 0.8 |
Biofilm Formation Inhibition Assays
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. nih.govmdpi.com Biofilms are a significant concern in healthcare as they are involved in approximately 80% of infections and exhibit high resistance to conventional antimicrobial therapies. medcraveonline.com Consequently, assays designed to evaluate the ability of compounds to inhibit biofilm formation are critical for developing new therapeutic strategies. mdpi.com
A common method to quantify biofilm mass is the crystal violet assay. nih.govmedcraveonline.com In this technique, biofilms are cultured in microtiter plates, and after a set incubation period, non-adherent planktonic cells are washed away. The remaining biofilm is stained with crystal violet, a basic dye that binds to the negatively charged components of the EPS matrix. medcraveonline.com After a final wash and solubilization of the dye, the biofilm mass is quantified by measuring the absorbance of the solution. medcraveonline.com
The effect of a compound on the viability of cells within the biofilm can also be assessed using metabolic assays like the MTT assay. nih.gov This helps to distinguish between agents that prevent cell attachment and those that are cytotoxic to the embedded bacteria. nih.gov Research on natural products, including those with piperidine scaffolds like piperine, has demonstrated significant antibiofilm activity against pathogens such as Pseudomonas aeruginosa. nih.gov These studies confirm biofilm inhibition by measuring reductions in total protein, EPS, and biomass via the crystal violet method. nih.gov
For example, a marine alkaloid derivative was tested for its ability to inhibit biofilm formation of Staphylococcus epidermidis. The results, quantified using a colorimetric assay of stained biofilm cells, showed substantial inhibition at various concentrations. medcraveonline.com
| Compound | Concentration (µM) | Mean Biofilm Inhibition (%) vs. S. epidermidis |
|---|---|---|
| Agilyte™ | 80 | 84.5 |
| Agilyte™ | 100 | 89.7 |
| Agilyte™ | 120 | 87.6 |
Apoptosis Induction Analysis (e.g., LDH, Cell Cycle, DNA Fragmentation)
Apoptosis, or programmed cell death, is a crucial mechanism by which cytotoxic compounds can eliminate cancer cells. mdpi.commdpi.com Several assays are employed to detect and quantify apoptosis induction.
The Lactate Dehydrogenase (LDH) assay is a method for assessing cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes. nih.govresearchgate.net While it indicates membrane integrity loss, which is a feature of late apoptosis or necrosis, it is often used as a general indicator of cell death. nih.govresearchgate.net
Cell cycle analysis by flow cytometry is a more specific method to detect apoptosis. mdpi.comnih.gov Cells are stained with a fluorescent dye like propidium (B1200493) iodide (PI) that binds to DNA. mdpi.com The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in various phases of the cell cycle (G1, S, G2/M). nih.gov Apoptotic cells undergo DNA fragmentation, resulting in a population of cells with a sub-diploid DNA content, which appears as a "sub-G1" peak in the cell cycle histogram. nih.gov An increase in the sub-G1 population is a hallmark of apoptosis. nih.gov
A more direct method for detecting apoptosis is Annexin V/PI staining followed by flow cytometry. mdpi.commdpi.com In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled (e.g., with FITC). mdpi.com Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic or necrotic cells). mdpi.com This dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). mdpi.com Morphological changes, such as chromatin condensation and nuclear fragmentation (karyorrhexis), can also be visualized using DNA-binding dyes like DAPI. mdpi.com
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govfrontiersin.org By systematically modifying a lead compound, researchers can identify key structural features, or pharmacophores, responsible for its therapeutic effects and optimize them to enhance potency and selectivity. nih.govresearchgate.net
Correlation of Structural Modifications with Biological Potency
SAR investigations systematically alter different parts of a molecule to observe the resulting changes in biological potency. This process is crucial for optimizing lead compounds into drug candidates. For derivatives of the this compound scaffold, modifications to the piperidine ring, the N-substituent, and other appended groups can dramatically affect activity. nih.gov
A comprehensive SAR study was conducted on a series of piperidine derivatives developed as potent analgesics. nih.gov The parent compound was systematically modified at several positions to determine the impact on analgesic potency, measured by the ED50 value (the dose effective in 50% of subjects) in hot plate and anti-writhing models. nih.gov
Key findings from this research included:
Modification of the N-acyl group: Altering the substituent on the acyl group attached to the piperidine nitrogen led to significant variations in potency. For example, replacing a 2,4,5-trifluorophenyl group with other substituted phenyl rings changed the activity profile. nih.gov
Modification of the C4-aryl group: The nature and position of substituents on the phenyl ring at the C4 position of the piperidine core were found to be critical. A 3-methoxyphenyl (B12655295) group was identified as being optimal for high potency. nih.gov
Modification of the C3-substituent: Changes to the aminomethyl group at the C3 position also influenced the analgesic effect. nih.gov
The table below summarizes the analgesic potency of selected compounds from the study, highlighting how minor structural changes correlate with significant differences in biological effect. nih.gov
| Compound | Structural Modification | ED50 (mg/kg, hot plate) | ED50 (mg/kg, anti-writhing) |
|---|---|---|---|
| (3R,4S)-9d | N-acyl: 2-(2,4,5-trifluorophenyl)acetyl | 0.54 | 0.021 |
| (3R,4S)-10a | N-acyl: 2-(phenyl)acetyl | 1.5 | 0.082 |
| (3R,4S)-10c | N-acyl: 2-(4-fluorophenyl)acetyl | 1.3 | 0.063 |
| (3R,4S)-10f | N-acyl: 2-(4-chlorophenyl)acetyl | 0.98 | 0.045 |
Optimization of Linker and Substituent Patterns for Selectivity
Beyond potency, a critical goal of SAR is to optimize a compound's selectivity for its intended biological target over other off-targets, thereby minimizing side effects. This is often achieved by fine-tuning the size, shape, and electronic properties of substituents and the linkers that connect different parts of a molecule. nih.gov
In the development of piperidine-based ligands for sigma (σ) receptors, selectivity between the σ1 and σ2 subtypes is a key objective. A study of 4-(2-aminoethyl)piperidine derivatives revealed that the substituent on the piperidine nitrogen atom played a crucial role in modulating both affinity and selectivity. nih.gov While N-methylated piperidines showed high affinity for the σ1 receptor, the unsubstituted parent piperidines (with a proton on the nitrogen) exhibited considerably lower affinity. nih.gov This suggests that the N-substituent interacts with a specific lipophilic binding pocket in the receptor, and optimizing this interaction is key to achieving selectivity. nih.gov
Similarly, in the development of anticancer agents based on the marine alkaloid fascaplysin, substituent patterns were optimized to enhance selectivity for cancer cells over non-cancerous cells. mdpi.com It was found that introducing di- and tri-substituted halogen patterns on specific rings of the molecule resulted in a pronounced selectivity for cancer cells. mdpi.com This optimization of substituent patterns is a powerful strategy to improve the therapeutic index of a drug candidate. mdpi.com
Elucidation of Stereochemical Dependencies in Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental determinant of biological activity. Since biological targets like receptors and enzymes are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a compound. nih.gov
For piperidine derivatives with multiple chiral centers, such as this compound, the specific stereoconfiguration can be the difference between a highly potent compound and an inactive one. nih.gov In the development of novel analgesics based on this scaffold, the compound (3R,4S)-9d was identified as a particularly potent agent. nih.gov This highlights the critical importance of the cis relationship between the C3-(dimethylaminomethyl) group and the C4-hydroxyl group, as well as the absolute configuration (R at C3 and S at C4) for optimal interaction with the μ opioid receptor. nih.gov The synthesis and testing of different diastereomers confirmed that the (3R,4S) configuration was superior, demonstrating a clear stereochemical dependency. nih.gov
This principle is widely recognized in piperidine chemistry. Studies on other piperidine derivatives, such as piperidin-4-ols, have also shown that their stereochemical configuration significantly impacts their antibacterial, antifungal, and anthelmintic activities. nih.gov The synthesis of specific chiral intermediates, like (−)-(3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol for the production of the anticancer agent rohitukine, further underscores the necessity of controlling stereochemistry to achieve the desired pharmacological effect. acs.org
Preclinical Efficacy Studies (In Vitro and In Vivo Models)
Preclinical efficacy studies, encompassing both in vitro (cell-based) and in vivo (animal model) experiments, are fundamental to characterizing the potential therapeutic activities of a novel chemical entity. These studies investigate the compound's effects across a range of biological systems to identify promising areas for further development. The following sections detail the investigation into the biological activities of this compound.
Evaluation of Analgesic Activity in Pain Models
The assessment of analgesic properties in preclinical settings typically involves various animal models that simulate different types of pain, such as nociceptive, inflammatory, and neuropathic pain. Common assays include the hot-plate test, tail-flick test, and writhing tests, which measure an animal's response to a painful stimulus. While many piperidine derivatives have been explored for their analgesic potential, specific preclinical data evaluating the analgesic activity of this compound in established pain models were not identified in a comprehensive review of publicly available scientific literature. pjps.pknih.govresearchgate.net
Table 1: Analgesic Activity Data for this compound
| Pain Model | Species | Outcome | Result |
|---|
Assessment of Anticancer and Antiproliferative Activities
The evaluation of a compound's anticancer potential begins with in vitro antiproliferative assays, such as the MTT or sulforhodamine B (SRB) assays, which measure the compound's ability to inhibit the growth of various human cancer cell lines. nih.gov Compounds showing significant activity may then be advanced to in vivo studies using animal models with tumor xenografts to assess their effect on tumor growth. nwmedj.org The piperidine scaffold is present in numerous compounds investigated for anticancer properties. nih.govnih.govnih.gov However, based on available literature, no specific studies detailing the in vitro or in vivo anticancer and antiproliferative activities of this compound have been published.
Table 2: Antiproliferative Activity of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / GI50 |
|---|
Investigation of Antibacterial Properties
The investigation of antibacterial properties involves testing a compound's ability to inhibit the growth of or kill various strains of bacteria, including both Gram-positive and Gram-negative organisms. Standard methods include determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). While some complex molecules containing a piperidine moiety have been assessed for antimicrobial effects, there is no publicly available research data on the specific antibacterial properties of this compound.
Table 3: Antibacterial Activity of this compound
| Bacterial Strain | Gram Type | Method | MIC (µg/mL) |
|---|
Neuroprotective Effects in Preclinical Models
Neuroprotective effects are evaluated in preclinical models that simulate neurodegenerative diseases or acute neuronal injury, such as models for Parkinson's disease, Alzheimer's disease, or stroke. nih.govnih.govmdpi.com These studies assess whether a compound can protect neurons from damage or death. While other compounds with piperidine structures, such as piperine, have been investigated for neuroprotective potential, a review of scientific literature did not yield any preclinical studies examining the neuroprotective effects of this compound. nih.gov
Table 4: Neuroprotective Effects of this compound
| Preclinical Model | Key Endpoints | Outcome |
|---|
In Vitro ADME-Related Research for Mechanistic Understanding
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for understanding a compound's pharmacokinetic profile. These assays provide early insights into how a compound is processed by the body, which is critical for predicting its in vivo behavior.
Microsomal Stability Studies (Human and Animal Liver Models)
Microsomal stability assays are a key in vitro method used to evaluate the metabolic stability of a compound. springernature.com The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. nih.gov In these assays, the test compound is incubated with liver microsomes from humans or various animal species (e.g., rat, mouse) in the presence of necessary cofactors like NADPH. evotec.commercell.com The rate at which the parent compound disappears over time is measured, typically by LC-MS/MS analysis. mercell.com This data is used to calculate key parameters such as the metabolic half-life (t½) and intrinsic clearance (Clint), which help predict the compound's hepatic clearance in vivo. enamine.net
Despite the standard nature of these assays in drug discovery, specific data from microsomal stability studies for this compound in either human or animal liver models are not available in the published scientific literature.
Table 5: Microsomal Stability of this compound
| Species | Microsomal Source | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
|---|---|---|---|
| Human | Liver | Data not available | Data not available |
| Rat | Liver | Data not available | Data not available |
Membrane Permeability Assessments (e.g., Caco-2, MDR1-MDCKII)
In preclinical drug discovery, assessing the membrane permeability of a new chemical entity is crucial for predicting its oral absorption and potential for crossing biological barriers like the intestinal epithelium and the blood-brain barrier. In vitro models such as the Caco-2 and MDR1-MDCKII cell lines are standard tools for these evaluations. enamine.netresearchgate.netsrce.hr However, based on a comprehensive review of publicly available scientific literature, specific experimental data for this compound in these assay systems have not been reported. The following sections describe the principles of these assays and illustrate how data is typically presented.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model that mimics the human intestinal epithelium. nih.gov When cultured on semi-permeable filter supports, these cells differentiate into a monolayer of polarized enterocytes with tight junctions and brush border microvilli. nih.gov This model is used to predict the intestinal permeability of a compound and to identify whether it is a substrate of efflux transporters, such as P-glycoprotein (P-gp), that are expressed on the apical surface of the cells. srce.hr
The permeability of a compound is determined by measuring its transport across the Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp), a quantitative measure of permeability, is calculated from these measurements. A high A-B Papp value generally suggests good passive diffusion, while a B-A to A-B efflux ratio significantly greater than 2 indicates that the compound is likely a substrate of an efflux transporter. srce.hr
Illustrative Data for Caco-2 Permeability Assay
| Compound | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio (B-A/A-B) | Permeability Classification |
|---|---|---|---|---|
| Compound X (High Permeability Control) | 25.0 | 27.5 | 1.1 | High |
| Compound Y (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Low |
| Compound Z (P-gp Substrate) | 1.2 | 12.0 | 10.0 | Low (efflux limited) |
| This compound | Data not available | Data not available | Data not available | Data not available |
MDR1-MDCKII Permeability Assay
The Madin-Darby canine kidney (MDCK) cell line is another valuable tool for permeability screening. srce.hr The MDR1-MDCKII cell line is a subclone of MDCK cells that has been transfected with the human MDR1 gene, resulting in the overexpression of the P-gp efflux pump. enamine.netevotec.com This model is particularly useful for specifically identifying substrates and inhibitors of P-gp and for predicting blood-brain barrier penetration, as P-gp is highly expressed in the brain capillary endothelial cells. enamine.netevotec.com
Similar to the Caco-2 assay, permeability is assessed by measuring the bidirectional transport of a compound across a monolayer of MDR1-MDCKII cells. A high efflux ratio in this model is a strong indicator that the compound is a substrate of human P-gp. srce.hr
Illustrative Data for MDR1-MDCKII Permeability Assay
| Compound | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio (B-A/A-B) | P-gp Substrate Classification |
|---|---|---|---|---|
| Compound A (Non-Substrate) | 15.0 | 16.5 | 1.1 | No |
| Compound B (Known P-gp Substrate) | 0.8 | 16.0 | 20.0 | Yes |
| This compound | Data not available | Data not available | Data not available | Data not available |
Pharmacological Profiling: hERG Channel Interaction
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that plays a critical role in cardiac repolarization. nih.govbiorxiv.org Blockade of the hERG channel can delay the repolarization of the cardiac action potential, leading to a prolongation of the QT interval on an electrocardiogram. nih.gov This can increase the risk of developing a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). nih.gov Therefore, assessing the interaction of new chemical entities with the hERG channel is a critical component of preclinical safety pharmacology.
The potential for a compound to inhibit the hERG channel is typically evaluated using in vitro electrophysiology techniques, such as the patch-clamp method, on cells stably expressing the hERG channel. researchgate.net These studies determine the concentration of the compound required to inhibit the hERG current by 50% (IC50). A lower IC50 value indicates a more potent inhibition of the channel. While specific hERG interaction data for this compound is not publicly available, this type of assessment is a standard part of the preclinical development process for many investigational drugs.
Illustrative Data for hERG Channel Interaction Assay
| Compound | hERG IC50 (µM) | Potential for QT Prolongation |
|---|---|---|
| Compound C (Known hERG Blocker) | 0.05 | High |
| Compound D (Weak hERG Blocker) | 30 | Low |
| Compound E (No Significant Inhibition) | > 100 | Very Low |
| This compound | Data not available | Data not available |
Medicinal Chemistry and Drug Discovery Implications
Rational Design Principles for Piperidine-Containing Therapeutic Agents
The rational design of therapeutic agents incorporating a piperidine (B6355638) moiety hinges on several key principles. The piperidine ring, a six-membered nitrogen-containing heterocycle, offers a versatile and sterically defined three-dimensional scaffold that can improve a molecule's pharmacological profile. rsc.orgnih.gov
A primary consideration is the conformational behavior of the piperidine ring, which typically adopts a stable chair conformation. This predictable geometry allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. nih.gov The introduction of substituents can influence the conformational equilibrium, a factor that medicinal chemists exploit to fine-tune binding affinity and selectivity. nih.gov For a 3,3-disubstituted piperidine like 3-((Dimethylamino)methyl)piperidin-3-ol, the substituents are locked onto a single carbon atom, creating a stable anchor point for directing other parts of the molecule.
Another crucial aspect is the basicity of the piperidine nitrogen. nih.gov The pKa of the protonated piperidine nitrogen is typically around 11.2, meaning it is protonated at physiological pH. frontiersin.org This positive charge is often vital for forming strong ionic interactions or key hydrogen bonds with acidic residues (e.g., aspartic acid, glutamic acid) in the binding sites of target proteins, such as G protein-coupled receptors (GPCRs) or enzymes. acs.orgnews-medical.net The specific substituents on the ring can modulate this basicity. In this compound, the molecule contains two tertiary amine groups—one in the piperidine ring and one in the dimethylamino side chain. The presence of the hydroxyl group at the C3 position can also influence the basicity of the ring nitrogen through intramolecular hydrogen bonding or inductive effects.
Furthermore, incorporating the piperidine scaffold can enhance a molecule's physicochemical properties. It can improve aqueous solubility (via salt formation at the basic nitrogen), permeability, and metabolic stability, all of which are critical for favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govnih.gov Chiral centers can be readily introduced onto the piperidine ring, allowing for the development of stereoisomers with potentially improved potency and reduced off-target effects. nih.govnih.gov The compound this compound possesses a chiral center at the C3 position, offering the potential for stereoselective interactions with its biological target.
Scaffold-Based Drug Discovery Approaches and Optimization
Scaffold-based drug discovery involves using a core molecular structure, such as piperidine, as a template for generating a library of related compounds. This approach is highly effective for identifying lead compounds and optimizing them into clinical candidates. rsc.org The process typically involves iterative modifications to the scaffold's substituents to establish a Structure-Activity Relationship (SAR), which correlates chemical structure with biological activity.
A notable example of this approach involves the development of 3,3-disubstituted piperidines as inhibitors of the HDM2-p53 protein-protein interaction, a key target in oncology. nih.gov Researchers started with a lead compound and explored modifications at various positions of the piperidine ring to improve binding affinity and cellular potency. The optimization process focused on substitutions that would form favorable interactions with specific pockets of the HDM2 protein, such as the Trp23 and Leu26 pockets. This systematic approach led to the discovery of potent inhibitors that demonstrated tumor regression in preclinical models. nih.gov
The table below illustrates the optimization of a 3,3-disubstituted piperidine scaffold targeting the HDM2-p53 interaction, showing how changes to a side chain (R) impact biochemical and cellular activity.
| Compound | R Group (Linker and Terminal Group) | HDM2 Binding (IC50, nM) | Cellular Proliferation (EC50, μM) |
|---|---|---|---|
| 10 | -(CH2)2-O-(4-F-Ph) | 1.5 | 0.17 |
| 20 | -(CH2)2-O-(Ph) | 0.8 | 0.14 |
| 21 | -(CH2)3-O-(Ph) | 0.6 | 0.09 |
| 24 | -(CH2)4-O-(Ph) | 1.2 | 0.21 |
Data adapted from Rebstock et al., ACS Med Chem Lett. 2016. The data demonstrates an optimal linker length of three carbons for this particular scaffold and target.
While specific SAR studies for this compound are not prominently featured in the literature, a closely related scaffold has been explored in the development of novel analgesics. Researchers designed a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives, starting from the structure of Tramadol. Their work led to the discovery of a potent and selective μ-opioid receptor (MOR) agonist, demonstrating how this complex piperidinol scaffold can be successfully optimized to achieve high target affinity and biological efficacy.
Development of Chemical Probes for Biological Target Elucidation
Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of that target's function in a cellular or physiological context. The development of potent and selective ligands through scaffold-based optimization is often a prerequisite for creating a useful chemical probe.
A piperidine-based compound with high affinity and selectivity for a receptor or enzyme can be converted into a chemical probe. This is typically achieved by appending a reporter tag (like a fluorescent group or biotin) or a reactive group (for covalent labeling) to a position on the molecule that does not interfere with its target binding.
For instance, the selective MOR ligand developed by Li et al., which features a 3-aminomethyl-4-hydroxypiperidine core, could serve as the foundation for a chemical probe to study the MOR. By attaching a fluorescent dye to a non-essential part of the molecule, researchers could create a tool to visualize the location and trafficking of MORs in living cells. Similarly, attaching a photo-crosslinking group could allow for the permanent labeling and subsequent identification of the receptor and its interacting partners. The development of such tools is crucial for elucidating the complex biology of targets and validating them for drug discovery.
Future Research Directions and Potential Applications in Chemical Biology
The piperidine scaffold continues to be a fertile ground for innovation in medicinal chemistry and chemical biology. Future research is likely to focus on several key areas where compounds like this compound could be relevant.
There is a growing emphasis on creating molecules with greater three-dimensionality to "escape from flatland" and access novel, complex biological targets. The rigid, chair-like structure of piperidine makes it an ideal starting point for building these 3D fragments. rsc.org The 3,3-disubstitution pattern in this compound provides a fixed stereochemical anchor, making it a valuable building block for creating structurally complex molecules with well-defined shapes.
Advances in synthetic chemistry are enabling the creation of diverse libraries of substituted piperidines more efficiently. nih.gov Modular approaches that allow for the rapid functionalization of the piperidine core will accelerate the discovery of new therapeutic agents and chemical probes. nih.gov
The specific structural features of this compound—a tertiary amino alcohol with an additional basic side chain—suggest potential applications in areas where interactions with multiple target residues or bidentate binding modes are important. This arrangement of functional groups could be explored for targets such as ion channels, transporters, or enzymes that have complex binding sites. As an underexplored scaffold, it represents a starting point for new discovery campaigns aimed at identifying novel ligands for a wide range of biological targets, thereby expanding the therapeutic potential of piperidine-based chemistry.
Q & A
Basic: What are the primary synthetic routes for 3-((Dimethylamino)methyl)piperidin-3-ol, and how do reaction parameters affect yield and purity?
Answer:
The synthesis typically involves reductive amination of ketone precursors or cyclization of amino alcohols. For example, intermediates like 3-(dimethylamino)propanal may undergo cyclization under acidic conditions to form the piperidin-3-ol core. Reaction parameters such as solvent choice (e.g., ethanol or THF), temperature (40–80°C), and catalysts (e.g., Pd/C for hydrogenation) critically influence yield and purity. Optimizing stoichiometry of dimethylamine derivatives and reducing agents (e.g., NaBH₃CN) is essential to minimize by-products like over-alkylated species .
Advanced: How can stereochemical inconsistencies in synthesized this compound derivatives be resolved?
Answer:
Chiral chromatography (e.g., HPLC with chiral stationary phases) or diastereomeric salt formation using resolving agents (e.g., tartaric acid) can separate enantiomers. Asymmetric synthesis methods, such as employing chiral catalysts (e.g., Ru-BINAP complexes) during reductive amination, enhance enantiomeric excess. Comparative analysis of NMR data (e.g., coupling constants in H-NMR) and X-ray crystallography of derivatives can confirm absolute configuration .
Basic: What spectroscopic and analytical techniques are indispensable for structural confirmation of this compound?
Answer:
- NMR Spectroscopy : H and C NMR identify backbone protons (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and dimethylamino groups (singlet at δ 2.2–2.3 ppm).
- IR Spectroscopy : Hydroxyl (O–H stretch ~3300 cm⁻¹) and tertiary amine (C–N stretch ~1200 cm⁻¹) bands confirm functional groups.
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ peak at m/z 173.15).
Cross-referencing with synthetic intermediates and known analogs is critical .
Advanced: What strategies optimize enantioselectivity in asymmetric synthesis of this compound?
Answer:
- Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives during cyclization induces stereocontrol.
- Catalytic Asymmetric Hydrogenation : Pd or Rh catalysts with chiral ligands (e.g., Josiphos) reduce imine intermediates with >90% ee.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers.
Reaction monitoring via chiral HPLC and DFT calculations to predict transition states aids optimization .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
Store under inert atmosphere (N₂ or Ar) at −20°C in amber vials to prevent oxidation and moisture absorption. Use anhydrous solvents (e.g., dried THF) during synthesis. Safety protocols include fume hood use, nitrile gloves, and spill containment kits due to potential amine-related irritancy .
Advanced: How can conflicting biological activity data across studies be systematically addressed?
Answer:
- Standardized Assays : Replicate experiments using consistent cell lines (e.g., HEK293 for receptor studies) and controls.
- Metabolic Stability Analysis : Assess compound stability in plasma or liver microsomes to rule out degradation artifacts.
- Structural Analog Comparison : Compare activity of derivatives (e.g., fluorinated or methylated analogs) to identify pharmacophore elements.
Meta-analysis of published IC₅₀ values and molecular docking studies can clarify structure-activity relationships .
Basic: What are the key applications of this compound in medicinal chemistry research?
Answer:
It serves as a scaffold for:
- Neurological Agents : Modulation of σ-1 receptors or monoamine transporters.
- Antimicrobials : Structural mimicry of bacterial cell wall components.
- Kinase Inhibitors : Functionalization of the hydroxyl group for ATP-binding site interactions.
Biological screening often involves radioligand binding assays and cytotoxicity profiling .
Advanced: What methodologies elucidate interactions between this compound and biological targets like GPCRs?
Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐₙ/kₒff) to immobilized receptors.
- Cryo-EM : Resolves compound-receptor complexes at near-atomic resolution.
- Mutagenesis Studies : Identify critical binding residues (e.g., Tyr³⁵⁶ in the β₂-adrenergic receptor) via alanine scanning.
Computational MD simulations predict binding modes and guide SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
